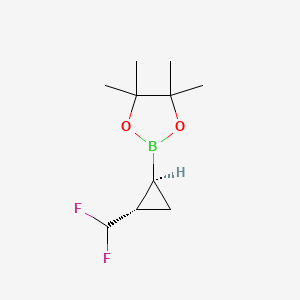
2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that features a cyclopropyl group substituted with difluoromethyl and a dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Cyclopropyl Formation: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Dioxaborolane Formation: The dioxaborolane ring can be formed by reacting a suitable boronic acid or ester with a diol under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized boron species.
Reduction: Reduction reactions can convert the boron-containing group to a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boron group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
科学研究应用
Chemistry
In chemistry, 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, boron-containing compounds are explored for their potential therapeutic applications. This compound could be investigated for its ability to interact with biological molecules, potentially leading to new drug candidates.
Industry
In industry, this compound may be used in the development of new materials with unique properties, such as boron-containing polymers or advanced ceramics.
作用机制
The mechanism by which 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. In chemical reactions, the boron atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing their activity.
相似化合物的比较
Similar Compounds
- 2-((1S,2S)-2-(Fluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-((1S,2S)-2-(Methyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-((1S,2S)-2-(Chloromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The presence of the difluoromethyl group in 2-((1S,2S)-2-(Difluoromethyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it unique compared to similar compounds. The difluoromethyl group can impart different electronic properties and reactivity, making this compound particularly interesting for specific applications in synthesis and materials science.
属性
分子式 |
C10H17BF2O2 |
|---|---|
分子量 |
218.05 g/mol |
IUPAC 名称 |
2-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H17BF2O2/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-8H,5H2,1-4H3/t6-,7-/m0/s1 |
InChI 键 |
IKEJXXYGHFBMML-BQBZGAKWSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C(F)F |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


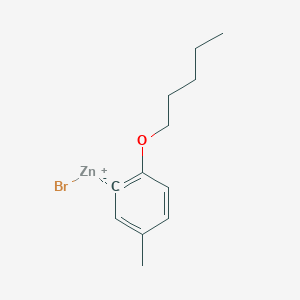
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)

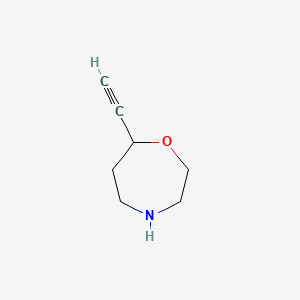
![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)
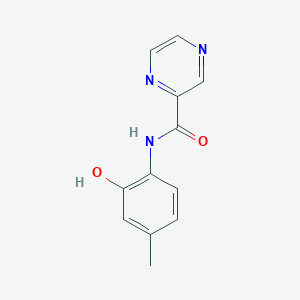

![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
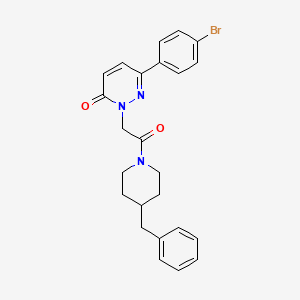
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)

![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)

